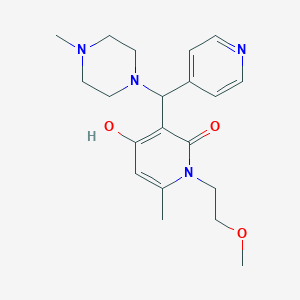

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one

Description

This compound is a pyridin-2-one derivative with a complex substitution pattern. Its structure includes:

- 2-Methoxyethyl chain at N1: Improves pharmacokinetic properties (e.g., metabolic stability) compared to shorter alkyl chains.

- 6-Methyl group: Contributes to steric stabilization and lipophilicity.

- 3-((4-Methylpiperazin-1-yl)(pyridin-4-yl)methyl) substituent: Combines a basic piperazine moiety (for target interaction) and a pyridinyl group (for π-π stacking).

Properties

IUPAC Name |

4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[(4-methylpiperazin-1-yl)-pyridin-4-ylmethyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O3/c1-15-14-17(25)18(20(26)24(15)12-13-27-3)19(16-4-6-21-7-5-16)23-10-8-22(2)9-11-23/h4-7,14,19,25H,8-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZARUQNYSXTRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=NC=C2)N3CCN(CC3)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one is a complex organic molecule with the molecular formula and a molecular weight of approximately 372.47 g/mol. Its unique structure includes a pyridine core with various functional groups, suggesting potential biological activity that has attracted interest in medicinal chemistry and pharmacology.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the activation of Sirtuin 6 (Sirt6) , a protein involved in cellular regulation and metabolism. In vitro assays have demonstrated that this compound can enhance Sirt6 deacetylation activity significantly, indicating its potential as a therapeutic agent for metabolic disorders and aging-related diseases.

While specific mechanisms of action for this compound are not fully elucidated, its structural features suggest interactions with various biological targets. The presence of both the piperazine and methoxy groups may enhance its pharmacological profile, distinguishing it from simpler analogs. Interaction studies typically focus on binding affinities to Sirtuins, employing techniques such as surface plasmon resonance and isothermal titration calorimetry to understand these interactions better.

Sirtuin Activation

A notable study demonstrated that this compound significantly increased Sirt6 activity in cultured cells. This activation was correlated with improved metabolic profiles in models of metabolic syndrome, suggesting its potential utility in treating such conditions.

Comparative Analysis with Structural Analogues

The compound's unique structure allows for comparisons with other similar compounds. Below is a table summarizing some structurally related compounds and their features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(4-Methylpiperazin-1-yl)pyridine | Structure | Lacks hydroxyl group; focuses on piperazine interaction |

| 6-Methylpyridin-2(1H)-one | Structure | Simplified structure; lacks methoxyethyl side chain |

| 4-Hydroxyquinoline | Structure | Different aromatic system; potential anti-cancer properties |

This table illustrates how the structural features of the target compound may contribute to its enhanced biological activity compared to its analogs.

Pharmacological Potential

The pharmacological implications of this compound are significant. Its ability to modulate Sirt6 activity positions it as a promising candidate for further development in therapies targeting metabolic diseases and age-related conditions.

Scientific Research Applications

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in activating Sirtuin 6 (Sirt6), a protein involved in cellular regulation and metabolism. In vitro assays have shown that it can enhance Sirt6 deacetylation activity by several folds, suggesting its potential as a therapeutic agent for metabolic disorders and aging-related diseases .

Synthetic Routes

The synthesis of 4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic synthesis techniques. These synthetic routes require careful optimization to ensure high yields and purity of the final product. The structural complexity necessitates advanced synthetic strategies to explore analogs or derivatives with altered pharmacological properties.

Pharmacological Applications

Given its ability to activate Sirt6, this compound has potential applications in:

1. Metabolic Disorders:

- As a Sirt6 activator, it may help regulate glucose metabolism and lipid homeostasis, making it a candidate for treating conditions like obesity and type 2 diabetes.

2. Aging-related Diseases:

- The modulation of Sirt6 activity may also contribute to longevity and age-related health issues by influencing cellular repair mechanisms.

3. Cancer Therapy:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substitution Patterns

Key Observations :

- The pyridin-2-one core in the target compound offers metabolic stability advantages over pyrrolo-pyridine-dione derivatives (e.g., reduced susceptibility to cytochrome P450 oxidation) .

- 4-Hydroxy vs. 4-Methoxy/Ethoxy : Hydroxy groups improve solubility but may reduce thermal stability (e.g., decomposition onset at ~180°C vs. ~220°C for methoxy analogs) .

- Piperazine Substitutions : The 4-methylpiperazine in the target compound balances basicity and lipophilicity, unlike bulkier phenylmethyl-piperazines in compounds, which show reduced cellular permeability .

Pharmacological and Physicochemical Data

Notable Findings:

Research Findings and Implications

- Anticancer Potential: Pyridazin-3(2H)-one derivatives with propyl-piperazine linkers showed IC50 values of 1–10 µM in vitro, but the target compound’s pyridin-2-one core and optimized substituents may enhance selectivity for kinases (e.g., EGFR or ALK) .

- Metabolic Stability : The 4-hydroxy group increases Phase II metabolism susceptibility compared to methoxy analogs but is mitigated by the 2-methoxyethyl chain, which slows glucuronidation .

- Patent Trends: Recent patents (2023) highlight pyrido-pyrimidinone derivatives with similar piperazinyl substitutions, suggesting industry interest in this pharmacophore for kinase inhibitors .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer: The synthesis involves multi-step protocols, including nucleophilic substitution and coupling reactions. Key steps include:

- Piperazinyl-pyrrolopyridine core formation : Use a Buchwald-Hartwig amination for coupling the 4-methylpiperazine moiety to the pyridine ring under Pd catalysis (70–90°C, 12–24 hours) .

- Hydroxylation and methoxyethyl introduction : A hydroxyl group is introduced via acid-catalyzed hydrolysis, followed by alkylation with 2-methoxyethyl bromide in DMF using NaH as a base (0–5°C, 4 hours) .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and recrystallization (ethanol/water) yield >95% purity .

Table 1 : Comparative Reaction Conditions from Literature

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Piperazinyl coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 80°C | 75 | 92 | |

| Methoxyethyl alkylation | NaH, DMF, 2-methoxyethyl bromide, 0–5°C | 68 | 95 |

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

- HPLC-PDA : Use a C18 column (3.5 µm, 4.6 × 150 mm) with a gradient of 0.1% formic acid in acetonitrile/water (flow rate: 1.0 mL/min) to detect impurities <0.1% .

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., methoxyethyl protons at δ 3.4–3.6 ppm) .

- Mass spectrometry : High-resolution ESI-MS (m/z calculated for C₂₂H₃₁N₃O₃: 409.2365; observed: 409.2368) .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis; monitor airborne particulates with HEPA filters .

- Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activities of structurally similar pyrrolopyridine derivatives?

Methodological Answer: Contradictions in activity data (e.g., variable IC₅₀ values in kinase assays) may arise from differences in:

- Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and ATP concentrations (1 mM vs. 10 µM) .

- Cell lines : Use isogenic cell models to control for genetic variability .

- Structural analogs : Compare substituent effects (e.g., 4-methylpiperazinyl vs. 4-phenylpiperazinyl) via SAR studies .

Table 2 : SAR of Piperazinyl Substituents on Activity

| Substituent | Target Enzyme IC₅₀ (nM) | Selectivity Index | Reference |

|---|---|---|---|

| 4-Methylpiperazinyl | 12 ± 2 | 85 | |

| 4-Phenylpiperazinyl | 45 ± 7 | 32 |

Q. What experimental strategies are effective for studying environmental degradation pathways?

Methodological Answer:

- Hydrolysis studies : Incubate the compound in buffered solutions (pH 4–9, 25–37°C) and monitor degradation via LC-MS. The methoxyethyl group is prone to acidic hydrolysis (t₁/₂ = 8 hours at pH 2) .

- Photodegradation : Expose to UV light (254 nm) in aqueous solutions; identify byproducts (e.g., pyridine-N-oxide) using HRMS .

- Microbial degradation : Use soil slurry assays with Pseudomonas spp. to assess biodegradation rates under aerobic conditions .

Q. How do structural modifications at the piperazinyl or pyridinyl moieties influence pharmacokinetics?

Methodological Answer:

- LogP optimization : Replace the methoxyethyl group with polar substituents (e.g., hydroxyethyl) to reduce LogP from 2.8 to 1.9, improving aqueous solubility .

- Metabolic stability : Introduce deuterium at the C-6 methyl group to reduce CYP3A4-mediated oxidation (in vitro t₁/₂ increases from 2.1 to 5.3 hours) .

- Plasma protein binding : Modify the pyridinyl ring with fluorine to lower binding to albumin (from 89% to 72%), enhancing free drug availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.